In Vitro Enzyme Inhibition Profile
In a high-throughput screening (HTS) campaign, the compound exhibited weak, micromolar inhibitory activity against two C. elegans proteins, HSP-16.2 and SKN-1. These data points are of low strength but provide the only publicly available quantitative activity for this specific compound [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HSP-16.2: IC50 > 64,000 nM; SKN-1: IC50 = 15,800 nM |
| Comparator Or Baseline | No comparator data available. This is a single-point measurement in an isolated assay system. |
| Quantified Difference | Not applicable |
| Conditions | Recombinant C. elegans proteins, in vitro biochemical assays. Data sourced from PubChem BioAssay AID: 651579 (HSP-16.2) and AID: 651563 (SKN-1). |
Why This Matters
These weak affinity values suggest the compound is not a potent inhibitor of these specific targets, but they provide a quantitative baseline for its biochemical activity in vitro, which is currently the only available metric for this CAS number.
- [1] BindingDB. (n.d.). BDBM93894 (MLS001175821, N-(1,3-thiazol-2-yl)quinoline-2-carboxamide). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=93894 View Source
